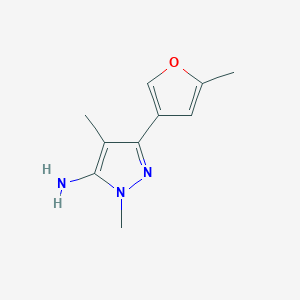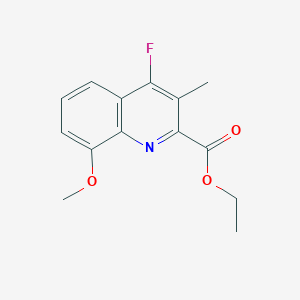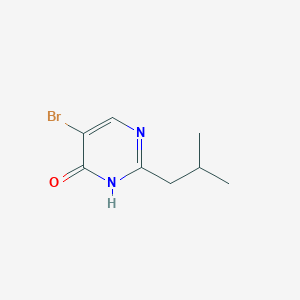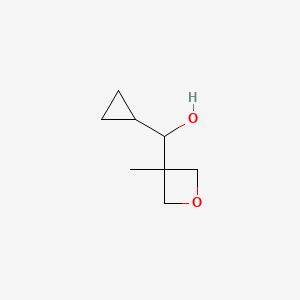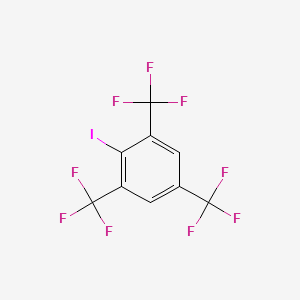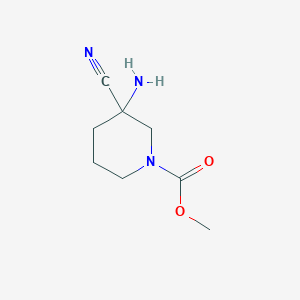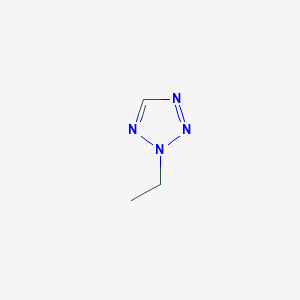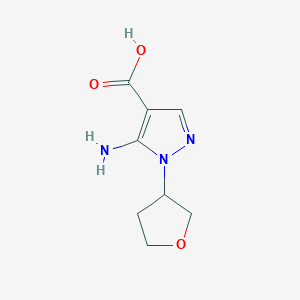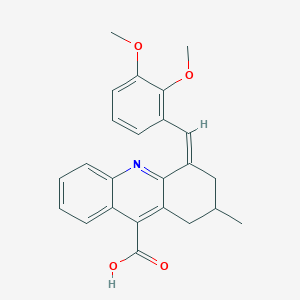![molecular formula C21H20N2O5S B13062157 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is a complex organic compound with the molecular formula C21H20N2O5S. It is primarily used in proteomics research and is known for its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the indolizine core. This is followed by the introduction of the benzoyl group and the morpholin-4-ylsulfonyl group. The final step involves the addition of the carbaldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and monitor the quality of the final product .
化学反应分析
Types of Reactions
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of protein interactions and cellular pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes .
相似化合物的比较
Similar Compounds
- 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)phenyl]indolizine-1-carbaldehyde
- 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzyl]indolizine-1-carbaldehyde
Uniqueness
2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it particularly valuable in research .
属性
分子式 |
C21H20N2O5S |
|---|---|
分子量 |
412.5 g/mol |
IUPAC 名称 |
2-methyl-3-(3-morpholin-4-ylsulfonylbenzoyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C21H20N2O5S/c1-15-18(14-24)19-7-2-3-8-23(19)20(15)21(25)16-5-4-6-17(13-16)29(26,27)22-9-11-28-12-10-22/h2-8,13-14H,9-12H2,1H3 |
InChI 键 |
UGMQWCFCFNUJAK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
